3,5-Dibromo-2-hydrazinyl-6-methylpyridine is a heterocyclic compound characterized by its unique structure that includes both bromine and hydrazine functional groups attached to a pyridine ring. This compound belongs to the class of dibromopyridines, which are notable in organic chemistry for their reactivity and utility in various chemical syntheses. The presence of the hydrazinyl group enhances its potential applications in medicinal chemistry and materials science.
3,5-Dibromo-2-hydrazinyl-6-methylpyridine is classified under the broader category of pyridine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of 3,5-Dibromo-2-hydrazinyl-6-methylpyridine typically involves a multi-step process:
The molar ratio of reagents and precise temperature control during reactions are critical for optimizing yield and purity. Typical yields reported range from 60% to 80%, depending on the conditions employed .
The molecular structure of 3,5-Dibromo-2-hydrazinyl-6-methylpyridine features:
This structure can be visualized using molecular modeling software or through computational chemistry methods that provide insights into its electronic properties.
3,5-Dibromo-2-hydrazinyl-6-methylpyridine can participate in various chemical reactions due to its reactive functional groups:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and catalyst presence. For instance, Suzuki coupling reactions involving this compound have been shown to proceed efficiently under mild conditions using arylboronic acids .
The mechanism of action for compounds like 3,5-Dibromo-2-hydrazinyl-6-methylpyridine typically involves:
Research into the specific mechanisms often involves pharmacological studies that assess the compound's effects on cell lines or animal models.
Relevant data from studies indicate that careful handling is necessary due to potential toxicity associated with brominated compounds.
3,5-Dibromo-2-hydrazinyl-6-methylpyridine has several notable applications:
The systematic IUPAC name 3,5-Dibromo-2-hydrazinyl-6-methylpyridine (CAS No. 3430-30-6) precisely defines its molecular architecture. The base structure is a pyridine ring numbered with the nitrogen atom as position 1. The substituents include bromine atoms at carbon positions 3 and 5, a hydrazinyl group (-NHNH₂) at position 2, and a methyl group at position 6. This arrangement creates a sterically encumbered electronic environment that significantly influences reactivity patterns. The molecular formula is C₆H₇Br₂N₃, with a molecular weight of 280.95 g/mol [2] [7].
The structural significance of this compound lies in three key features:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Significance |
---|---|---|
CAS Registry Number | 3430-30-6 | Unique chemical identifier |
Molecular Formula | C₆H₇Br₂N₃ | Elemental composition |
Molecular Weight | 280.95 g/mol | Mass spectrometry verification |
Key Functional Groups | 2-Hydrazinyl, 3,5-dibromo, 6-methyl | Multifunctional reactivity |
Storage Conditions | Sealed, dry, 2-8°C | Stability requirements |
Hazard Classification | Class 6.1 (H302, H312, H332) | Handling precautions (oral/skin toxicity, inhalation) [2] [7] |
X-ray crystallographic analysis of analogous compounds reveals that the hydrazinyl group typically adopts an E-configuration relative to the pyridine nitrogen, with potential for intramolecular hydrogen bonding between the hydrazine NH and the adjacent ring nitrogen. This configuration enhances stability while maintaining nucleophilicity at the terminal nitrogen [10].
The chemistry of hydrazinyl-substituted pyridines has evolved significantly since the mid-20th century, with 3,5-Dibromo-2-hydrazinyl-6-methylpyridine representing a specialized development within this class. Early research focused on simple hydrazinopyridines as intermediates for biologically active compounds, particularly antitubercular agents and MAO inhibitors. The introduction of halogen substituents emerged as a strategy to modulate both reactivity and biological activity. The specific incorporation of bromine atoms at C3 and C5 positions was pioneered to exploit the ortho-directing effects of bromine in metalation reactions while maintaining balanced electronic properties [4] [8].
Significant milestones in the development include:
The current synthetic route to 3,5-Dibromo-2-hydrazinyl-6-methylpyridine typically involves:
This historical progression reflects the strategic incorporation of halogen atoms to enhance both synthetic utility and potential bioactivity, positioning this compound as a sophisticated intermediate in contemporary heterocyclic chemistry.
3,5-Dibromo-2-hydrazinyl-6-methylpyridine has emerged as a valuable scaffold in heterocyclic compound libraries designed for high-throughput screening (HTS) in drug discovery. Its structural complexity and multifunctional nature make it particularly suitable for generating molecular diversity through both parallel synthesis and cascade reactions. The hydrazinyl group serves as a linchpin for constructing nitrogen-rich heterocycles with enhanced biological properties [3] [6] [10].
Key applications in drug discovery include:
Table 2: Drug Discovery Applications of Hydrazinylpyridine-Derived Heterocycles
Derivative Class | Synthetic Approach | Biological Activity | Library Prevalence |
---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyridines | 5-exo-dig cyclization with alkynylphosphonates | Kinase inhibition, Antibacterial | High in kinase-focused libraries |
Tri-substituted pyridines | Condensation with aldehydes | Broad-spectrum antimicrobial | Moderate in antimicrobial sets |
Phosphonylated triazolopyridines | Dimroth rearrangement of nitro derivatives | CNS activity, Herbicidal | Emerging in agrochemical discovery |
[1,2,4]Triazolo[3,4-a]isoquinolines | Cyclization with isoquinoline hydrazines | Antiparasitic, Anticancer | Specialty libraries [3] [6] [10] |
The compound's strategic value is amplified in specialized heterocyclic libraries such as the MCE Heterocyclic Compound Library (HY-L138), which contains over 6,000 heterocyclic compounds targeting diverse biological pathways including kinase inhibition (CDK, EGFR), phosphatase modulation, and epigenetic targets. Within such libraries, the bromine atoms provide sites for diversification via cross-coupling, enabling rapid generation of analog series. Computational analyses of derivatives indicate favorable drug-like properties with typical logP values ≈2.2, TPSA ≈50.94 Ų, and H-bond acceptor/donor counts (3/2) that align with Lipinski's criteria for drug-likeness [3] [6].
Recent innovations include exploiting the hydrazinyl group in Dimroth-type rearrangements for accessing isomeric triazolopyridine scaffolds when electron-withdrawing groups (e.g., C5-nitro) are present. This reactivity significantly expands accessible chemical space from a single precursor, enhancing the compound's value in library design. As drug discovery increasingly focuses on sp³-rich scaffolds with improved selectivity profiles, this hydrazinylpyridine derivative provides a versatile entry point to complex, three-dimensional molecular architectures with enhanced potential for target specificity [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9